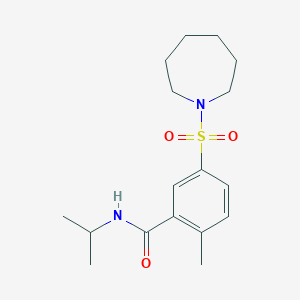![molecular formula C16H11ClN2O2S B5268933 (5E)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}imidazolidine-2,4-dione](/img/structure/B5268933.png)
(5E)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique chemical structure. This compound features an imidazolidine-2,4-dione core with a benzylidene group substituted at the 5-position and a 4-chlorophenylsulfanyl group attached to the benzylidene moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}imidazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with imidazolidine-2,4-dione in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the benzylidene linkage. The resulting intermediate is then subjected to further reactions to introduce the sulfanyl group, often using thiol reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene moiety can be reduced to the corresponding benzyl group using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Benzyl derivatives
Substitution: Various substituted aromatic compounds
Scientific Research Applications
(5E)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}imidazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5E)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms.
Steviol Glycosides: Sweet-tasting compounds from the Stevia plant, structurally different but used in various applications.
Ringer’s Lactate Solution: A mixture of electrolytes used in medical treatments, highlighting the diversity of chemical compounds.
Uniqueness
(5E)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for targeted modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
(5E)-5-[[4-(4-chlorophenyl)sulfanylphenyl]methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S/c17-11-3-7-13(8-4-11)22-12-5-1-10(2-6-12)9-14-15(20)19-16(21)18-14/h1-9H,(H2,18,19,20,21)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPAVXJKNHQRQC-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)N2)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5268852.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-5-methylthiophene-3-carboxamide](/img/structure/B5268857.png)
![2-amino-N-[rel-(1R,3R)-3-aminocyclopentyl]-4-phenyl-5-pyrimidinecarboxamide hydrochloride](/img/structure/B5268863.png)
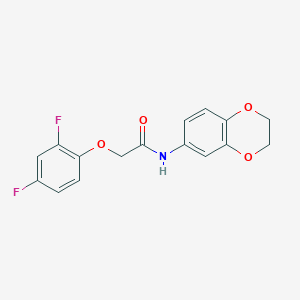
![N-[1-(tetrahydrofuran-2-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]propanamide](/img/structure/B5268871.png)
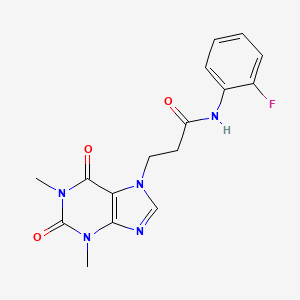
![1'-[(2-methoxypyrimidin-5-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5268886.png)
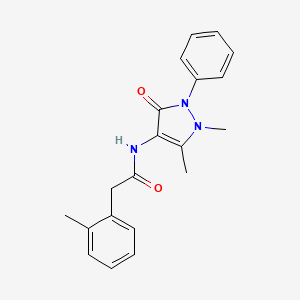
![(3aR*,5R*,6S*,7aS*)-2-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)octahydro-1H-isoindole-5,6-diol](/img/structure/B5268904.png)
![6-[(2-furylmethyl)(methyl)amino]-N-(3-pyridin-2-ylpropyl)nicotinamide](/img/structure/B5268922.png)
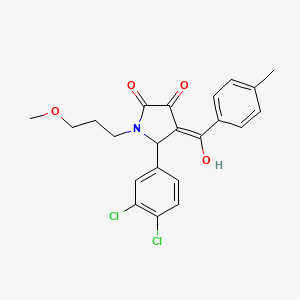
![METHYL 5-(DIMETHYLCARBAMOYL)-2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B5268925.png)
![(6Z)-2-benzyl-5-imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5268943.png)
